![molecular formula C14H7F3N2O2S2 B2865952 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole CAS No. 131182-91-7](/img/structure/B2865952.png)

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

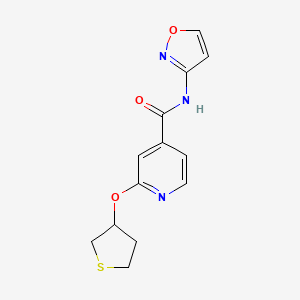

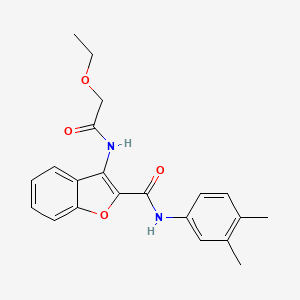

The molecular structure of “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole” can be inferred from its name and the structures of related compounds. It likely contains a benzothiazole ring (a fused ring structure containing a benzene ring and a thiazole ring), with a sulfur atom linking it to a phenyl ring. The phenyl ring carries a nitro group and a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from those of related compounds. For example, “2-Nitro-4-(trifluoromethyl)phenol” is a liquid at room temperature, with a boiling point of 92-94 °C at 12 mmHg and a density of 1.473 g/mL at 25 °C .Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Benzothiazole derivatives are synthesized for their potential applications in various fields of chemistry and biology. The chemistry of thiadiazoles, for example, involves the synthesis of benzo[1,2-c:3,4-c′:5,6-c″] tris [1,2,5] thiadiazole, showcasing the versatility of thiadiazole derivatives in synthetic chemistry (Komin & Carmack, 1975).

Antitumor and Antimycobacterial Activity

Novel derivatives of benzothiazoles have been evaluated for their antitumor properties, with some compounds demonstrating cytostatic activities against various malignant human cell lines. This highlights the potential of benzothiazole derivatives in the development of new anticancer agents (Racané et al., 2006). Additionally, some benzothiazole derivatives have shown antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and other mycobacterial infections (Kočí et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, demonstrating their potential in protecting metals against corrosion in acidic environments. This application is significant for industries concerned with material durability and longevity (Hu et al., 2016).

Luminescence Sensitization

Some benzothiazole derivatives have been investigated for their ability to sensitize luminescence in rare earth elements like Eu(III) and Tb(III), which could have applications in the development of luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit certain enzymes such as cytochrome p450 .

Mode of Action

For instance, if it inhibits an enzyme, it could prevent the enzyme from catalyzing its usual reactions .

Biochemical Pathways

If it acts as an enzyme inhibitor, it could potentially disrupt the biochemical pathways that the enzyme is involved in .

Result of Action

Based on its potential role as an enzyme inhibitor, it could lead to changes in cellular processes that the enzyme is involved in .

Future Directions

The future directions for research on “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with other compounds. Additionally, if the compound shows promising properties, it could be investigated for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2O2S2/c15-14(16,17)8-5-6-12(10(7-8)19(20)21)23-13-18-9-3-1-2-4-11(9)22-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPVSGEMQVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)